Bis(4-tert-butylphenyl)methanone

Description

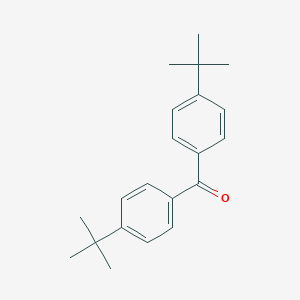

Structure

3D Structure

Properties

IUPAC Name |

bis(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPFOBWIQVHZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374146 | |

| Record name | Bis(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15796-82-4 | |

| Record name | Bis(4-tert-butylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(4-tert-butylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone. The core of this synthesis lies in the Friedel-Crafts acylation reaction, a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems. This document outlines the theoretical basis, detailed experimental protocols, and key data associated with this synthesis.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction can be conceptually approached in two primary ways:

-

Method A: The reaction of two equivalents of tert-butylbenzene with a carbonyl dihalide, such as phosgene (COCl₂) or a safer, solid equivalent like triphosgene (bis(trichloromethyl) carbonate).[1][2]

-

Method B: The acylation of tert-butylbenzene with 4-tert-butylbenzoyl chloride.

Both methods rely on a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion that then attacks the electron-rich tert-butylbenzene ring.[3][4] The bulky tert-butyl group predominantly directs the substitution to the para position, leading to the desired 4,4'-disubstituted product.

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., triphosgene or an acyl chloride), leading to the formation of a highly reactive acylium ion.

-

Electrophilic Attack: The π-electrons of the tert-butylbenzene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the ketone product. The catalyst is regenerated in this step.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₂₆O | [5] |

| Molecular Weight | 294.43 g/mol | [5] |

| Boiling Point | 158 °C at 1 mmHg | [5] |

| Typical Reaction Yield | Not explicitly reported in the cited literature. | |

| Purity | >95% (Industrial Grade) | [5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from a similar synthesis of bis(3,5-dimethylphenyl)methanone using triphosgene as the acylating agent.[2]

Materials and Equipment

-

Reagents:

-

tert-butylbenzene (2.0 eq)

-

Triphosgene (0.36 eq)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol

-

Deionized water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Two addition funnels

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Vacuum oven

-

Reaction Procedure

-

Flask Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a condenser, and an addition funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charging: To the flask, add anhydrous aluminum chloride (2.2 eq) followed by anhydrous dichloromethane.

-

Triphosgene Addition: In a separate beaker, dissolve triphosgene (0.36 eq) in anhydrous dichloromethane. Transfer this solution to the addition funnel.

-

Cooling: Cool the reaction flask to 0 °C using an ice bath.

-

Acylating Agent Addition: Slowly add the triphosgene solution to the stirred suspension of aluminum chloride in dichloromethane over 30-45 minutes. It is crucial to maintain the temperature below 5 °C during this addition.

-

tert-Butylbenzene Addition: After the complete addition of triphosgene, replace the addition funnel with a clean one containing tert-butylbenzene (2.0 eq) dissolved in anhydrous dichloromethane. Add the tert-butylbenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[2]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

Work-up Procedure

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This quenching process is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.[2]

-

Dissolution of Salts: Once the initial vigorous reaction subsides, add concentrated hydrochloric acid to dissolve the aluminum salts.[2]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine all organic layers.[2]

-

Washing: Wash the combined organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[2]

Purification

-

Recrystallization: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add water dropwise until turbidity persists.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[2]

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified crystals in a vacuum oven to yield pure this compound.[2]

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow from reaction setup to purified product.

References

An In-depth Technical Guide to the Chemical Properties of Bis(4-tert-butylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, is an aromatic ketone of interest in various fields of chemical research and development. Its molecular structure, characterized by a central carbonyl group flanked by two para-substituted tert-butylphenyl rings, imparts specific chemical and physical properties that make it a subject of study. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and potential biological relevance, to support its application in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H26O | [2] |

| Molecular Weight | 294.43 g/mol | [2] |

| CAS Number | 15796-82-4 | [2] |

| Melting Point | 132.0 to 136.0 °C | [1] |

| Boiling Point | 399.3 ± 31.0 °C at 760 mmHg | [1] |

| 158 °C at 1 mmHg (lit.) | [2] | |

| Density (Predicted) | 0.978 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 169.4 ± 19.8 °C | [3] |

| Refractive Index (Predicted) | 1.529 | [3] |

| XLogP3 | 6.6 | [3] |

| Physical Form | Solid | [1] |

| Purity (Typical) | 97% | [1] |

| Storage Temperature | Room Temperature | [1] |

Solubility: While quantitative solubility data is not readily available in the literature, based on its structure, this compound is expected to be sparingly soluble in water and soluble in common organic solvents such as alcohols, ethers, and aromatic hydrocarbons. The related compound (4-tert-butylphenyl)methanol is more soluble in organic solvents like ether, alcohols, or chloroform compared to water.[4]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the analysis of structurally related compounds, the expected spectral characteristics are outlined below.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of this compound in CDCl₃ is expected to show two main signals:

-

A singlet in the region of 1.3-1.4 ppm, corresponding to the 18 equivalent protons of the two tert-butyl groups.

-

A set of multiplets or two doublets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the 8 protons on the two phenyl rings. The para-substitution pattern would lead to an AA'BB' spin system for each ring.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is expected to show the following key signals:

-

A signal for the carbonyl carbon (C=O) in the downfield region, typical for ketones (around 196 ppm).

-

Signals for the quaternary carbons of the tert-butyl groups.

-

Signals for the methyl carbons of the tert-butyl groups.

-

Signals for the aromatic carbons, with distinct chemical shifts for the ipso, ortho, meta, and para carbons relative to the carbonyl and tert-butyl groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by:

-

A strong, sharp absorption band in the region of 1640-1660 cm⁻¹ corresponding to the C=O stretching vibration of the diaryl ketone. For example, the C=O stretch of (4-(tert-butyl)phenyl)(phenyl)methanone is observed at 1658 cm⁻¹.[5]

-

C-H stretching vibrations of the aromatic rings and the tert-butyl groups in the region of 2850-3100 cm⁻¹.

-

C-C stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z = 294. The fragmentation pattern would likely involve cleavage at the carbonyl group, leading to the formation of tert-butylbenzoyl cations and related fragments.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation (General Protocol)

This compound can be synthesized via the Friedel-Crafts acylation of tert-butylbenzene with a suitable acylating agent, such as phosgene or a phosgene equivalent, in the presence of a Lewis acid catalyst like aluminum chloride. A general procedure is outlined below. A similar reaction is the synthesis of 4,4'-dihydroxybenzophenone from p-hydroxybenzoic acid and phenol using an acid catalyst.[6]

Methodology:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, suspend the Lewis acid (e.g., anhydrous aluminum chloride) in a dry, inert solvent (e.g., dichloromethane).

-

Cool the suspension to 0 °C.

-

Slowly add the acylating agent (e.g., carbon tetrachloride, which can serve as a precursor to phosgene in situ, or a solution of phosgene) to the stirred suspension.

-

Add tert-butylbenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization (General Protocol)

The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture. Ethanol or a mixture of ethanol and water is often effective for similar compounds.[7]

Methodology:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Reactivity and Stability

This compound, as a diaryl ketone, exhibits reactivity characteristic of this functional group. The carbonyl group can undergo nucleophilic addition reactions. The aromatic rings can participate in electrophilic aromatic substitution reactions, although the bulky tert-butyl groups may influence the regioselectivity.

The compound is generally stable under normal storage conditions at room temperature.[1] Like other benzophenone derivatives, it may exhibit photochemical activity and can act as a photoinitiator.

Biological Activity and Signaling Pathways

There is limited direct information available in the public domain regarding the specific biological activities and signaling pathway interactions of this compound. However, studies on related compounds provide some insights into potential areas of interest for drug development professionals.

-

Related Compound Toxicity: A related compound, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), has been shown to have cytotoxic effects on Chinese hamster ovary (CHO) cells, suggesting that compounds with the di-tert-butylphenyl moiety may interact with cellular pathways.

-

Potential for Endocrine Disruption: Benzophenone and some of its derivatives are known to be endocrine disruptors. Further investigation would be required to determine if this compound exhibits similar activity.

-

Degradation Products: The degradation of related bisphenols, such as 4,4'-dihydroxybenzophenone, has been studied in microorganisms.[8] The environmental fate and metabolic pathways of this compound are areas for further research.

Due to the lack of specific data on signaling pathways for this compound, a representative diagram cannot be generated at this time. Researchers are encouraged to perform biological screening assays to elucidate its potential therapeutic or toxicological profile.

Conclusion

This compound is a compound with well-defined physical properties but for which detailed experimental spectral and biological data are not extensively available in the public literature. This guide provides a summary of the known information and predictive insights based on related structures to aid researchers in their work. The provided general protocols for synthesis and purification can serve as a starting point for laboratory investigations. Further research is warranted to fully characterize its spectral properties, reactivity, and biological activity to unlock its potential in various scientific and industrial applications.

References

- 1. 4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. rsc.org [rsc.org]

- 6. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]

- 7. ivypanda.com [ivypanda.com]

- 8. Solved 4 4,4'-DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036 | Chegg.com [chegg.com]

An In-depth Technical Guide to Bis(4-tert-butylphenyl)methanone (CAS: 15796-82-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(4-tert-butylphenyl)methanone, a diarylmethanone derivative with potential applications in chemical synthesis and as a scaffold in drug discovery. This document collates its known physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its spectral characteristics. While direct biological data for this specific compound is limited, this guide also discusses the known biological activities of structurally similar molecules to inform future research directions.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers.

| Property | Value |

| CAS Number | 15796-82-4 |

| Molecular Formula | C₂₁H₂₆O |

| Molecular Weight | 294.43 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4,4'-Di-tert-butylbenzophenone |

| Appearance | Off-white to white crystalline powder |

| Melting Point | 132-136 °C |

| Boiling Point | 158 °C at 1 mmHg; 399.3 °C at 760 mmHg |

| Density (Predicted) | 0.978 g/cm³ |

| Solubility | Soluble in organic solvents such as dichloromethane and ethanol. |

Synthesis

The primary synthetic route to this compound is through a Friedel-Crafts acylation reaction of tert-butylbenzene with a suitable acylating agent, such as phosgene or a phosgene equivalent, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, Bis(3,5-dimethylphenyl)methanone.

Materials:

-

tert-Butylbenzene (2.0 eq)

-

Triphosgene (0.33 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Two addition funnels

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Vacuum oven

Procedure:

-

Reaction Setup:

-

Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel.

-

Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

-

In a separate flask, dissolve triphosgene (0.33 eq) in anhydrous dichloromethane.

-

-

Reagent Addition:

-

Cool the aluminum chloride suspension to 0 °C using an ice bath.

-

Slowly add the triphosgene solution to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.

-

In a separate addition funnel, place tert-butylbenzene (2.0 eq) dissolved in anhydrous dichloromethane.

-

Add the tert-butylbenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, cool the reaction flask in an ice bath.

-

Carefully and slowly quench the reaction by pouring the mixture onto a large amount of crushed ice. Caution: This is a highly exothermic process and will generate HCl gas. Perform in a well-ventilated fume hood.

-

Once the initial vigorous reaction subsides, add concentrated hydrochloric acid to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

-

Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven to yield pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Spectral Data

Expected Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons as a singlet around δ 1.3 ppm. The aromatic protons will appear as multiplets in the range of δ 7.4-7.8 ppm.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around δ 196 ppm. The quaternary carbons of the tert-butyl groups are expected around δ 31 and 35 ppm. The aromatic carbons will resonate in the region of δ 125-157 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the ketone group, expected around 1650-1660 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 294.43).

Biological Activity and Potential Applications

Currently, there is a lack of published data on the specific biological activities of this compound. However, the biological profiles of structurally similar bis-phenol compounds suggest potential avenues for investigation.

-

Cytotoxicity: A novel biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has demonstrated cytotoxicity against several human solid tumor cell lines, including non-small cell lung cancer, ovarian cancer, skin cancer, and central nervous system cancer cells.[2] This suggests that this compound could be evaluated for its potential anticancer properties.

-

Enzyme Inhibition: The same compound, bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)methane, was identified as a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1).[3] This enzyme is crucial for maintaining calcium homeostasis in the Golgi apparatus. The structural similarity suggests that this compound could be screened for inhibitory activity against SPCA1 or other ATPases.

-

Pre-lethal Cytotoxic Effects: Another related compound, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a leachable from single-use bioprocess containers, has been shown to induce pre-lethal cytotoxic effects in Chinese hamster ovary (CHO) cells, including increased nuclear intensity, reduction in mitochondrial mass, and increased reactive oxygen species.[4] This highlights the importance of evaluating the potential cellular toxicity of this compound, especially if considered for applications in biological systems.

Based on the activity of these related compounds, a hypothetical signaling pathway that could be investigated for this compound is its potential to induce apoptosis through mitochondrial-mediated pathways, potentially involving the modulation of Bcl-2 family proteins and caspase activation.

Caption: A putative signaling pathway for investigating the apoptotic potential of this compound.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities remain to be elucidated, the known bioactivities of structurally related compounds provide a strong rationale for its investigation as a potential cytotoxic agent or enzyme inhibitor. This technical guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this and similar diarylmethanone derivatives. Further studies are warranted to fully characterize its spectral data and to explore its potential in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. Cytotoxicity of a Novel Biphenolic Compound, Bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane against Human Tumor Cells In vitro -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 3. Bis(2-hydroxy-3-tert-butyl-5-methyl-phenyl)-methane (bis-phenol) is a potent and selective inhibitor of the secretory pathway Ca²⁺ ATPase (SPCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Bis(4-tert-butylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone. Due to the limited availability of directly published complete experimental datasets for this specific compound, this guide synthesizes expected data based on closely related structures and established spectroscopic principles for benzophenone derivatives. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 4,4'-Di-tert-butylbenzophenone

-

Molecular Formula: C₂₁H₂₆O

-

Molecular Weight: 294.43 g/mol

-

CAS Number: 7535-66-2

Structure:

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. This data is compiled from spectral databases and analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| tert-Butyl (CH₃) | ~1.35 ppm (s, 18H) | ~31.5 ppm |

| tert-Butyl (C) | - | ~35.0 ppm |

| Aromatic CH (ortho to C=O) | ~7.75 ppm (d, 4H) | ~130.0 ppm |

| Aromatic CH (meta to C=O) | ~7.50 ppm (d, 4H) | ~125.5 ppm |

| Aromatic C (ipso to C=O) | - | ~135.0 ppm |

| Aromatic C (ipso to tert-butyl) | - | ~156.0 ppm |

| Carbonyl C=O | - | ~196.0 ppm |

Chemical shifts (δ) are referenced to tetramethylsilane (TMS). Predicted values are based on data for similar benzophenone structures. Multiplicity: s = singlet, d = doublet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption for this compound is the carbonyl (C=O) stretch.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | ~1650 - 1670 | Strong |

| C-H (sp³) | Stretch | ~2850 - 3000 | Medium-Strong |

| C-H (aromatic) | Stretch | ~3000 - 3100 | Medium |

| C=C (aromatic) | Stretch | ~1600, ~1500 | Medium-Strong |

| C-H (tert-butyl) | Bend | ~1365, ~1395 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 294.2 | Molecular Ion |

| [M - C(CH₃)₃]⁺ | 237.1 | Loss of a tert-butyl group |

| [C₆H₄COC₆H₄C(CH₃)₃]⁺ | 237.1 | Acylium ion fragment |

| [C(CH₃)₃C₆H₄CO]⁺ | 161.1 | 4-tert-butylbenzoyl cation |

| [C₆H₅CO]⁺ | 105.1 | Benzoyl cation (less likely) |

| [C(CH₃)₃]⁺ | 57.1 | tert-Butyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Observe Frequency: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Accessory: ATR accessory with a diamond or germanium crystal

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry Protocol

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Instrument Parameters (Example for GC-MS with EI):

-

Gas Chromatograph (GC):

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Program: Start at 100 °C, ramp to 300 °C at 10 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40 - 500

-

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Crystal Structure of Bis(4-tert-butylphenyl)methanone: A Search for Definitive Structural Data

Despite a comprehensive search of scientific literature and crystallographic databases, a definitive, publicly available crystal structure for Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, could not be located. This technical overview outlines the current landscape of available data and provides context based on closely related compounds. While a complete analysis as requested is not possible without the foundational crystallographic data, this report summarizes the findings and offers insights into the expected structural characteristics.

Summary of Findings

A thorough investigation using various chemical and crystallographic search terms did not yield a publication or database entry containing the single-crystal X-ray diffraction data for this compound. This includes a search of the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures.

While the target compound is commercially available and has been used as a reagent in chemical syntheses, its three-dimensional solid-state structure does not appear to have been determined and published.

Insights from Related Structures

In the absence of direct data, examining the crystal structures of analogous molecules can provide valuable insights into the likely molecular conformation and packing of this compound.

Bis(4-(tert-butyl)phenyl)methanol

A closely related compound where the carbonyl group of the target molecule is reduced to a hydroxyl group is Bis(4-(tert-butyl)phenyl)methanol. The presence of the hydroxyl group introduces the possibility of hydrogen bonding, which would influence the crystal packing differently than the ketone. However, the overall steric bulk and the disposition of the two 4-tert-butylphenyl groups around a central carbon atom provide a reasonable approximation of the expected molecular shape.

4,4′-Di-tert-butyl-biphenyl

The crystal structure of 4,4′-Di-tert-butyl-biphenyl offers another point of comparison. This molecule lacks the central carbonyl group, resulting in a different rotational freedom between the two phenyl rings. Studies on its polymorphism have revealed that the conformation is influenced by packing forces in the solid state. This highlights that the final crystal structure of this compound would be a balance between the intrinsic conformational preferences of the molecule and the optimization of intermolecular interactions within the crystal lattice.

Hypothetical Experimental Workflow

Should a researcher undertake the crystal structure determination of this compound, a typical experimental workflow would be as follows. This hypothetical protocol is based on standard crystallographic practices.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Synthesis and Purification: The this compound would first be synthesized or procured and then purified to a high degree, typically by recrystallization or chromatography, to ensure the growth of high-quality single crystals.

-

Crystallization: A variety of crystallization techniques would be employed to obtain single crystals suitable for X-ray diffraction. These methods could include slow evaporation of a saturated solution, vapor diffusion of an anti-solvent into a solution of the compound, or cooling of a saturated solution. A range of solvents would be screened to find conditions that yield well-ordered crystals of appropriate size.

-

Data Collection: A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using least-squares methods to yield the final, accurate crystal structure.

The following diagram illustrates this hypothetical workflow.

Solubility and stability of Bis(4-tert-butylphenyl)methanone

An In-depth Technical Guide on the Solubility and Stability of Bis(4-tert-butylphenyl)methanone

Introduction

This compound, also known as 4,4'-di-tert-butylbenzophenone, is an organic compound with significant applications in various industrial and research settings. Its chemical structure, characterized by a central carbonyl group flanked by two 4-tert-butylphenyl substituents, imparts specific physicochemical properties that dictate its behavior in different matrices. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 15796-82-4 | [1] |

| Molecular Formula | C21H26O | [1] |

| Molecular Weight | 294.43 g/mol | [1] |

| Melting Point | 132.0-136.0 °C | [1] |

| Boiling Point | 399.3 ± 31.0 °C at 760 mmHg; 158 °C at 1 mmHg | [1] |

| Appearance | Solid | |

| XLogP3 | 6.6 | [1] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and formulation development. The large nonpolar surface area of this compound, conferred by the two tert-butylphenyl groups, suggests it is a lipophilic or hydrophobic molecule.

Qualitative Solubility

Based on its chemical structure and high XLogP3 value, this compound is expected to be practically insoluble in water and aqueous buffers.[1][2] Conversely, it is anticipated to exhibit good solubility in a range of non-polar and moderately polar organic solvents.[3][4] This is consistent with the general principle that "like dissolves like".

Quantitative Solubility Data

Stability Profile

The stability of a compound refers to its ability to resist chemical change or degradation over time under the influence of various environmental factors such as heat, light, moisture, and oxygen.[][6] Understanding the stability profile is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways.[7]

| Stability Type | Condition | Expected Outcome | Rationale/Supporting Evidence |

| Hydrolytic Stability | Aqueous solutions at various pH | Likely stable | The central ketone functional group is generally resistant to hydrolysis under neutral conditions. Stability may decrease under strongly acidic or basic conditions, although specific data is lacking. Structurally similar phosphite antioxidants are known to be hydrolytically unstable.[8] |

| Oxidative Stability | Presence of oxidizing agents (e.g., H2O2) | Potential for degradation | While the ketone is relatively stable, the tert-butyl groups on the phenyl rings could be susceptible to oxidation under harsh conditions. |

| Photostability | Exposure to UV/Visible light | Susceptible to degradation | Diaryl ketones are known to be photosensitive and can undergo photodegradation upon absorption of light.[9] A common mechanism is photoreduction, leading to the formation of secondary alcohols or pinacol-type products.[9] |

| Thermal Stability | Elevated temperatures | Stable up to its melting point and beyond under inert atmosphere | The high boiling point suggests good thermal stability.[1] However, thermal decomposition can occur at very high temperatures.[10][11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Saturated Shake-Flask Method

The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[12]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation or filtration.[12]

-

Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: Perform the experiment in triplicate to ensure the precision of the results.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[7]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Hydrolysis: Expose the sample solution to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat the sample solution with an oxidizing agent, such as 3% hydrogen peroxide (H2O2), at room temperature.

-

Photolysis: Expose the solid compound and its solution to a controlled light source that provides both visible and near-UV irradiation (e.g., total illumination of not less than 1.2 million lux hours and near UV energy of not less than 200 watt-hours/m²), as per ICH Q1B guidelines.[9] A dark control should be run in parallel.[9]

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) during the stress testing.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.[][13] Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.[13]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Workflow for Forced Degradation (Stress) Testing.

References

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 6. japsonline.com [japsonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

In-Depth Technical Guide: Physicochemical Properties of Bis(4-tert-butylphenyl)methanone

This guide provides essential physicochemical data for Bis(4-tert-butylphenyl)methanone, a compound of interest to researchers, scientists, and professionals in drug development. The following sections detail its molecular formula and weight, presented in a clear, tabular format for ease of reference.

Core Molecular Data

This compound, also known as 4,4'-di-tert-butylbenzophenone, is a disubstituted aromatic ketone. Its core molecular properties are fundamental for experimental design and computational modeling.

| Property | Value |

| Molecular Formula | C21H26O[1] |

| Molecular Weight | 294.43 g/mol [1] |

| Exact Mass | 294.198364 u[1] |

Logical Relationship of Compound Name to Structure

The chemical name provides a clear description of the molecular structure, which is foundational to understanding its properties.

Caption: Logical breakdown of the chemical name this compound.

References

An In-depth Technical Guide to Bis(4-tert-butylphenyl)methanone (4,4'-di-tert-butylbenzophenone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)methanone, also widely known as 4,4'-di-tert-butylbenzophenone, is an aromatic ketone that has garnered significant interest in various scientific and industrial fields. Its unique molecular structure, characterized by a central carbonyl group flanked by two para-substituted tert-butylphenyl rings, imparts specific chemical and physical properties that make it a valuable compound in polymer chemistry, organic synthesis, and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and a review of its current and potential applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Synonyms

To facilitate comprehensive literature and database searches, it is crucial to be aware of the various synonyms and identifiers for this compound.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Name | 4,4'-Di-tert-butylbenzophenone |

| CAS Number | 15796-82-4[1] |

| Molecular Formula | C21H26O[1] |

| Other Names | Methanone, bis[4-(1,1-dimethylethyl)phenyl]- |

| 4,4'-Bis(tert-butyl)benzophenone |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of experiments.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 294.43 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 132-136 °C | [2] |

| Boiling Point | 158 °C at 1 mmHg | [2] |

| Density | 0.978 g/cm³ (predicted) | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and dioxane. | [3] |

Experimental Protocols: Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction provides a direct route to forming the diaryl ketone structure. Below is a detailed experimental protocol adapted from established methodologies for similar compounds.

Synthesis via Friedel-Crafts Acylation with Phosgene or a Phosgene Equivalent

Reaction Scheme:

Materials and Reagents:

-

tert-Butylbenzene

-

Phosgene (or a safer equivalent like triphosgene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Hydrochloric Acid (HCl), aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a gas trap (to neutralize HCl gas)

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Buchner funnel)

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap, and an addition funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Acylating Agent Addition: In a separate flask, dissolve phosgene or triphosgene (0.5 equivalents) in anhydrous dichloromethane. Transfer this solution to the addition funnel. Slowly add the acylating agent solution to the stirred suspension of aluminum chloride over 30-45 minutes, maintaining the temperature at 0°C.

-

Aromatic Substrate Addition: After the addition of the acylating agent is complete, dissolve tert-butylbenzene (2.0 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the tert-butylbenzene solution dropwise to the reaction mixture over 30-60 minutes, still at 0°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a cold, dilute aqueous solution of hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from ethanol to yield pure this compound as a white to off-white crystalline solid.

Applications in Research and Industry

This compound and its derivatives have found applications in several areas, primarily driven by their photochemical properties.

Photoinitiator in Polymer Chemistry

Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization.[4][5] Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state can then abstract a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or an alcohol, to generate free radicals that initiate the polymerization of monomers like acrylates and methacrylates.[6] This property is particularly valuable in UV curing applications for coatings, inks, and adhesives.[4] A derivative, 4,4'-bis(N,N-diethylamino) benzophenone (DEABP), has been shown to enhance the degree of conversion in dental resins when used as a co-initiator.[7]

Relevance in Drug Development and Biological Activity

While this compound itself is not a marketed drug, the benzophenone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[8][9]

Potential Cytotoxic and Anti-inflammatory Effects

Naturally occurring and synthetic benzophenone derivatives have demonstrated significant pharmacological properties.[2] For instance, some novel benzophenone derivatives have been designed and synthesized to exhibit in vivo anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.[1][4] Furthermore, a study on a structurally related compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, revealed cytotoxicity against several human tumor cell lines. While direct studies on the cytotoxicity of this compound are not widely published, these findings suggest that it could be a valuable scaffold for the development of new therapeutic agents.

Potential Interaction with Signaling Pathways

The biological activities of many compounds are mediated through their interaction with cellular signaling pathways. While there is no direct evidence linking this compound to specific pathways, studies on other chemicals with similar structural features or biological effects provide some hypotheses. For example, tert-butyl hydroperoxide, a molecule also containing a tert-butyl group, has been shown to induce NF-κB activation through the IKK pathway, which involves p38 MAPK and ERK activation.[10] Bisphenol A (BPA), another compound with phenyl and tert-butyl-like structures, has been shown to affect microglial cell activation via the JNK, ERK mitogen-activated protein kinase, and NF-κB signaling pathways.[11] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.[12][13] Therefore, it is plausible that this compound could modulate these or similar pathways, a possibility that warrants further investigation in the context of drug discovery.

Conclusion

This compound is a versatile aromatic ketone with well-established applications in polymer science as a photoinitiator. Its synthesis is readily achievable through the Friedel-Crafts acylation. For researchers and professionals in drug development, the benzophenone scaffold holds significant promise. While direct biological data on this compound is limited, the known activities of related compounds suggest that it is a valuable candidate for further investigation as a potential cytotoxic or anti-inflammatory agent. Future research should focus on elucidating its specific biological effects and its interactions with key cellular signaling pathways to unlock its full potential in medicinal chemistry.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bisphenol A drives nuclear factor-kappa B signaling activation and enhanced motility in non-transformed breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 7. benchchem.com [benchchem.com]

- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Activation mechanisms of endothelial NF-kappaB, IKK, and MAP kinase by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety information for Bis(4-tert-butylphenyl)methanone

An In-depth Technical Guide to the Health and Safety of Bis(4-tert-butylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for this compound (CAS No: 15796-82-4). The information is compiled from various safety data sheets and chemical supplier databases to ensure a thorough understanding for professionals handling this compound.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is crucial for safe handling, storage, and predicting its behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C21H26O | [2] |

| Molecular Weight | 294.43 g/mol | [2] |

| CAS Number | 15796-82-4 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 132.0 - 136.0 °C | [1][2] |

| Boiling Point | 399.3 ± 31.0 °C at 760 mmHg158 °C at 1 mmHg (lit.) | [1][2] |

| Flash Point | 169.4 ± 19.8 °C | [2] |

| Density | 0.978 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4,4'-Di-tert-butylbenzophenone, 4,4'-Di-t-butylbenzophenone | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to ingestion and irritation of the skin and eyes.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation.[1] |

Precautionary Statements: A comprehensive list of precautionary statements provides guidance on prevention, response, storage, and disposal.

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P330: Rinse mouth.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1][4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][4]

Toxicological Information

The toxicological data for this compound is limited. The primary known effects are acute oral toxicity and irritation. Many specific toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated.

| Toxicity Endpoint | Result | Source |

| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [1][3] |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | [1][4] |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | [1][4] |

| Respiratory or Skin Sensitization | No data available | [4] |

| Germ Cell Mutagenicity | No data available | [4] |

| Carcinogenicity | No data available | [4] |

| Reproductive Toxicity | No data available | [4] |

| STOT-Single Exposure | No data available | [4] |

| STOT-Repeated Exposure | No data available | [4] |

| Aspiration Hazard | No data available | [4] |

Health and Safety Procedures

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure. The following workflow outlines the necessary steps.

Caption: Workflow for first aid response to exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Combustion may produce carbon oxides. Vapors may be heavier than air and could spread along floors.

-

Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5]

Accidental Release Measures

In the event of a spill, a structured response is necessary to ensure personnel safety and environmental protection.

Caption: Logical workflow for accidental spill response.

Handling, Storage, and Personal Protection

Safe Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and ensure laboratory safety.

Caption: Protocol for safe handling and storage.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are vital to minimize exposure.

| Control Parameter | Recommendation | Source |

| Engineering Controls | Ensure adequate ventilation. Use a local exhaust ventilation system. Safety showers and eyewash stations should be available. | [3][5] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). | [3][5] |

| Skin Protection | Wear protective gloves (e.g., butyl rubber) and impervious clothing. | [3][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter. | [5] |

| Hygiene Measures | Wash hands before breaks and immediately after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse. | [3] |

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[6]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[3][7]

-

Incompatible Materials: No specific data is available for this compound, but similar compounds should be kept away from strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.

Ecological Information

There is very limited information available on the ecological effects of this compound. Most safety data sheets report "no data available" for toxicity to fish, daphnia, algae, and microorganisms.[2][5] Therefore, release into the environment should be avoided to prevent potential harm.

Experimental Protocols

References

An In-depth Technical Guide to the Photochemical Reaction Mechanism of Bis(4-tert-butylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, is a diarylketone that exhibits rich and varied photochemical reactivity. As a derivative of benzophenone, its behavior upon absorption of ultraviolet radiation is of significant interest in various fields, including organic synthesis, polymer chemistry, and photobiology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in photochemical reactions, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The presence of the bulky tert-butyl groups in the para positions of the phenyl rings influences the photophysical and photochemical properties of the molecule compared to the parent benzophenone.

Core Photochemical Mechanism of Action

The photochemical reactions of this compound are initiated by the absorption of UV light, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). Due to the nature of the carbonyl chromophore, this excited singlet state is short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This triplet state is the primary reactive species responsible for the subsequent photochemical transformations.

The overall mechanism can be summarized in the following key steps:

-

Photoexcitation: The molecule absorbs a photon of UV light, leading to the formation of the first excited singlet state (S₁).

-

Intersystem Crossing (ISC): The S₁ state rapidly and efficiently converts to the lowest triplet state (T₁). For benzophenone, the quantum yield of intersystem crossing is near unity, and a similar high efficiency is expected for its derivatives.

-

Triplet State Reactions: The T₁ excited state, which has a diradical character on the carbonyl oxygen, can undergo several reactions, with the most common being hydrogen atom abstraction from a suitable donor molecule.

A significant and well-studied photochemical reaction of benzophenones is their photoreduction in the presence of a hydrogen donor, such as isopropyl alcohol.

Signaling Pathway for Photoreduction

The photoreduction of this compound in a hydrogen-donating solvent like isopropyl alcohol proceeds via a radical mechanism initiated by the triplet-excited ketone.

Caption: Photoreduction pathway of this compound.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, data from studies on 4,4'-disubstituted benzophenones and the specific investigation of 4,4'-di-t-butylbenzophenone in isopropyl alcohol provide valuable insights.[1] The triplet lifetimes of substituted benzophenones in the crystalline state have been shown to vary significantly with the nature of the substituent.[2]

| Parameter | Value/Observation | Compound | Conditions | Reference |

| Triplet Lifetime (τT) | Varies over 9 orders of magnitude (ps to ms) depending on substituent | 4,4'-disubstituted benzophenones | Nanocrystalline suspensions | [2] |

| Photoreduction Intermediates | Formation of two distinct intermediates observed spectroscopically. | 4,4'-di-t-butylbenzophenone | Deaerated isopropyl alcohol | [1] |

| Reaction Kinetics | Orders of reaction and rate constants for individual steps in the dark reaction following irradiation were determined. | 4,4'-di-t-butylbenzophenone | Deaerated isopropyl alcohol | [1] |

| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | Benzophenone (unsubstituted) | Solution | [3] |

Note: Quantitative values for quantum yields in solution for the title compound are not readily found in published literature. It is generally accepted that para-alkyl substitution does not significantly alter the high intersystem crossing quantum yield of the benzophenone chromophore.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. The following is a representative protocol.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add tert-butylbenzene and an anhydrous Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable inert solvent like carbon disulfide or dichloromethane.

-

Acylation: Cool the mixture in an ice bath. Slowly add a solution of an acylating agent, such as phosgene or a safer alternative like triphosgene, in the same solvent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Laser Flash Photolysis (LFP)

LFP is a powerful technique to study the transient species generated upon photoexcitation, such as the triplet state and ketyl radicals.

Caption: Experimental workflow for Laser Flash Photolysis.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the solvent of interest (e.g., acetonitrile for triplet lifetime measurements, or isopropyl alcohol for photoreduction studies) in a quartz cuvette. The concentration should be adjusted to have an appropriate absorbance at the excitation wavelength. Deoxygenate the solution by purging with an inert gas (N₂ or Ar) for at least 15-20 minutes, as oxygen can quench the triplet state.

-

Instrumentation: A typical LFP setup consists of a pulsed laser for excitation (the "pump," e.g., a Nd:YAG laser providing a 355 nm pulse), a continuous or pulsed lamp as a probe light source, a monochromator, and a fast detector (e.g., a photomultiplier tube or an ICCD camera).

-

Data Acquisition: The sample is irradiated with the pump pulse. The probe light passes through the sample, and the changes in its intensity due to the absorption of transient species are monitored as a function of time and wavelength.

-

Data Analysis: The transient absorption spectra are recorded at various time delays after the laser pulse. The decay kinetics of the triplet state (typically monitored around 530-540 nm for benzophenones) and the formation and decay of any intermediates (e.g., the ketyl radical) are analyzed to determine lifetimes and reaction rate constants.

Determination of Photoreduction Quantum Yield

The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules that have reacted to the number of photons absorbed.

Methodology:

-

Actinometry: A chemical actinometer, a substance with a known quantum yield (e.g., ferrioxalate), is used to determine the photon flux of the light source. The actinometer solution is irradiated under the same conditions as the sample.

-

Sample Irradiation: A solution of this compound and the hydrogen donor (e.g., isopropyl alcohol) of known concentrations is irradiated for a specific time.

-

Analysis: The amount of reactant consumed or product formed is determined using an analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The quantum yield is calculated using the following formula: Φ = (moles of reactant consumed or product formed) / (moles of photons absorbed)

Conclusion

This compound follows the general photochemical mechanism of diarylketones, characterized by efficient intersystem crossing to a reactive triplet state. This triplet species is a potent hydrogen atom abstractor, leading to photoreduction in the presence of suitable hydrogen donors. The bulky tert-butyl groups can influence the kinetics of these reactions and the properties of the resulting radicals. The experimental protocols outlined provide a framework for the synthesis and detailed photochemical and photophysical characterization of this and related compounds, which is crucial for their application in various technological and research areas.

References

- 1. Photochemical reactions of 4,4′-di-t-butylbenzophenone in isopropyl alcohol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

Methodological & Application

Application Notes and Protocols for Bis(4-tert-butylphenyl)methanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-tert-butylphenyl)methanone, also known as 4,4'-di-tert-butylbenzophenone, is an aromatic ketone with significant applications in organic synthesis, primarily as a Type II photoinitiator in ultraviolet (UV) curing processes for coatings, inks, and adhesives. Its bulky tert-butyl groups enhance its solubility in organic media and influence its photochemical properties. This document provides detailed application notes, experimental protocols, and an overview of its utility as a synthetic building block.

Core Applications

The primary application of this compound is as a photoinitiator for free-radical polymerization. It is particularly effective in formulations for UV-curable coatings.[1]

Photoinitiator in UV-Curable Coatings

This compound functions as a Type II photoinitiator, which means it requires a co-initiator, typically a tertiary amine, to efficiently generate free radicals upon exposure to UV light.[2] The process is initiated by the absorption of UV radiation, which excites the benzophenone derivative to a triplet state. This excited state then abstracts a hydrogen atom from the amine co-initiator, generating an aminoalkyl radical that initiates the polymerization of acrylate or other vinyl monomers.[3]

Mechanism of Photoinitiation:

The general mechanism for a Type II photoinitiator like this compound with a tertiary amine co-initiator is as follows:

-

Photoexcitation: The benzophenone derivative absorbs UV light and is promoted from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the benzophenone abstracts a hydrogen atom from the tertiary amine, forming a ketyl radical and an aminoalkyl radical.

-

Initiation: The highly reactive aminoalkyl radical initiates the polymerization of the monomer (e.g., an acrylate).

Experimental Protocols

Protocol 1: UV Curing of an Acrylate Formulation

This protocol describes a general procedure for the UV curing of a clear acrylate coating using this compound as a photoinitiator.

Materials:

-

Oligomer: Aliphatic Urethane Diacrylate (e.g., Ebecryl 270)

-

Monomer/Reactive Diluent: 1,6-Hexanediol Diacrylate (HDDA)

-

Photoinitiator: this compound

-